REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[C:19]([O:20][CH3:21])=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=1[O:22][CH3:23].C([O-])([O-])=O.[K+].[K+]>CO>[CH2:1]([O:9][C:10]1[C:11]([O:22][CH3:23])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][C:19]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
11.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
19.22 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Name
|
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Excess solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with benzene (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (3×100 mL), brine (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded an orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
DISSOLUTION
|
Details
|
The solid was redissolved in EtOAc
|
Type
|
WASH
|
Details
|
briefly washed with 1N NaOH (100 mL), H2O (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of excess solvent
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 63.6 mmol | |
AMOUNT: MASS | 19.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |